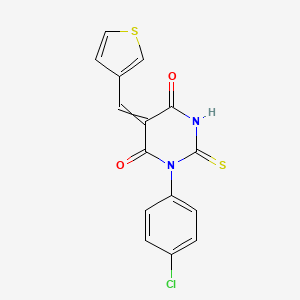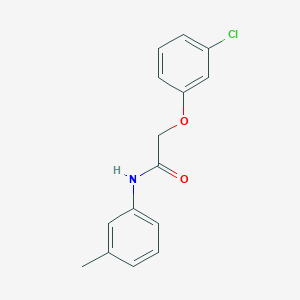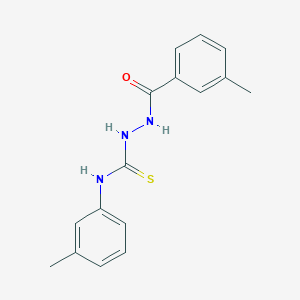
2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide" is part of a broader family of hydrazinecarbothioamide compounds, which are known for their diverse chemical reactivity and potential applications in creating heterocyclic compounds, pharmaceuticals, and materials with unique properties. These compounds are typically synthesized through reactions involving hydrazine derivatives and carbon disulfide or isothiocyanates, leading to a variety of structural motifs and functionalities.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives, including compounds similar to "2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide," often involves the reaction of N-substituted hydrazinecarbothioamides with electrophilic reagents to form heterocyclic rings. These reactions can afford a range of heterocyclic compounds, demonstrating the versatility of hydrazinecarbothioamides as precursors for complex molecular synthesis (Aly et al., 2018).
Applications De Recherche Scientifique
Antibacterial Activity
Some derivatives of hydrazinecarbothioamides, including 2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antibacterial properties. These compounds have been found effective against both Gram-negative and Gram-positive bacteria, with some exhibiting potent antibacterial activity at low concentrations (Kaur et al., 2011).
Anticonvulsant Properties
Research indicates that certain hydrazinecarbothioamide derivatives demonstrate significant anticonvulsant effects. These compounds have been tested using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with several derivatives exhibiting potent results and minimal neurotoxicity at certain doses (Bhrigu et al., 2012).
Antioxidant Activities
The synthesis of novel thiosemicarbazones, including 2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide, has shown that these compounds possess antioxidant activities. They have been effective against radicals like DPPH and ABTS, suggesting potential for antioxidant applications (Karaküçük-İyidoğan et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, the detection range of hydrazinecarbothioamides, including this compound, has been optimized for use in HPLC-MS. This optimization is crucial for the accurate analysis of these substances in various stages of drug development and research (Varynskyi, 2018).
Anticancer Activity
There's significant research into the potential anticancer activities of hydrazinecarbothioamide derivatives. These compounds have been evaluated for cytotoxic effects on various cancer cell lines, with some showing promising results against specific types of cancer (Gomha et al., 2015).
DNA Binding and Antimicrobial Activities
Studies have demonstrated that certain hydrazinecarbothioamide derivatives exhibit DNA-binding capabilities, along with antimicrobial and anticancer activities. These compounds have shown effectiveness against a range of microbes and cancer cells, suggesting their potential in therapeutic applications (Farghaly et al., 2020).
Corrosion Inhibition
Research has shown that Schiff bases derived from hydrazinecarbothioamides can act as corrosion inhibitors. These compounds have been tested on materials like mild steel in acidic solutions, demonstrating significant inhibition efficiency, which is crucial for industrial applications (Al-amiery et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-3-7-13(9-11)15(20)18-19-16(21)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVJLSUBLTXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(3-methylphenyl)carbonyl]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

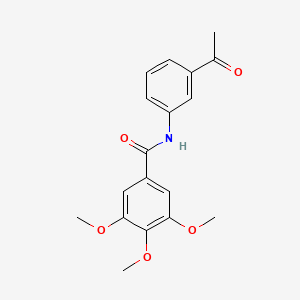
![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
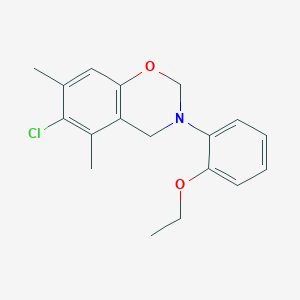
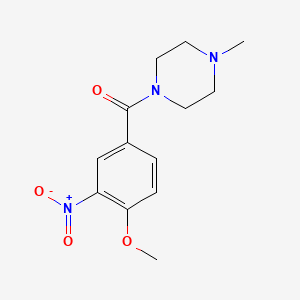
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
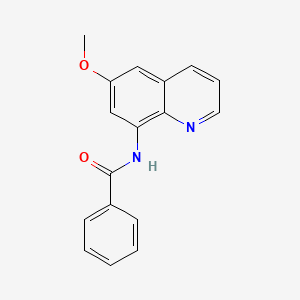
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

